molecular formula C23H19NO B10882839 9(10H)-Anthracenone, 10-[[4-(dimethylamino)phenyl]methylene]- CAS No. 68018-28-0

9(10H)-Anthracenone, 10-[[4-(dimethylamino)phenyl]methylene]-

Cat. No.: B10882839
CAS No.: 68018-28-0
M. Wt: 325.4 g/mol
InChI Key: UEZZEEWXWNIILR-UHFFFAOYSA-N
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Description

9(10H)-Anthracenone, 10-[[4-(dimethylamino)phenyl]methylene]- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracenone core with a dimethylamino-substituted phenyl group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9(10H)-Anthracenone, 10-[[4-(dimethylamino)phenyl]methylene]- typically involves the reaction of anthracenone with 4-(dimethylamino)benzaldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as recrystallization and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

9(10H)-Anthracenone, 10-[[4-(dimethylamino)phenyl]methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracenone derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of simpler hydrocarbon derivatives .

Scientific Research Applications

9(10H)-Anthracenone, 10-[[4-(dimethylamino)phenyl]methylene]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9(10H)-Anthracenone, 10-[[4-(dimethylamino)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9(10H)-Anthracenone, 10-[[4-(dimethylamino)phenyl]methylene]- is unique due to its combination of an anthracenone core and a dimethylamino-substituted phenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

68018-28-0

Molecular Formula

C23H19NO

Molecular Weight

325.4 g/mol

IUPAC Name

10-[[4-(dimethylamino)phenyl]methylidene]anthracen-9-one

InChI

InChI=1S/C23H19NO/c1-24(2)17-13-11-16(12-14-17)15-22-18-7-3-5-9-20(18)23(25)21-10-6-4-8-19(21)22/h3-15H,1-2H3

InChI Key

UEZZEEWXWNIILR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42

Origin of Product

United States

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